2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a thiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenoxyacetamides.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)ethanamide
- 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)propionamide
- 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide
Uniqueness
2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of a chlorophenoxy group and a thiazolyl group attached to an acetamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in specific contexts.
Properties
Molecular Formula |
C11H9ClN2O2S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-3-1-2-4-9(8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |
InChI Key |
YYVYAGAXQNCOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
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